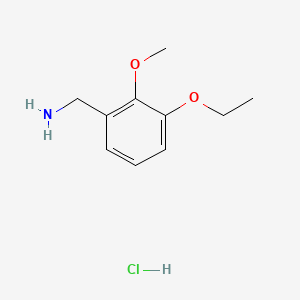![molecular formula C10H20ClN B6608259 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride CAS No. 2839138-74-6](/img/structure/B6608259.png)
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride, also known as 1-spiro-2-methanamine hydrochloride, is an organic compound that is widely used in scientific research. It is a white, crystalline solid that is soluble in water and has a melting point of 173.2°C. It is a derivative of spirocyclic amines, which are cyclic amines with a spirocyclic ring structure. This compound is used in a variety of scientific research applications, including synthesis, biochemical and physiological effects, and drug development.4]nonan-2-yl}methanamine hydrochloride.
Scientific Research Applications
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride has a variety of scientific research applications. It has been used as a starting material in the synthesis of various spirocyclic amines, which are useful in drug development and other research applications. It has also been used as a tool to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. In addition, it has been used in lab experiments to study the effects of various compounds on cells and tissues.
Mechanism of Action
The mechanism of action of 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride is not yet fully understood. However, it is believed to act as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of various physiological processes. It is also believed to act as an agonist of the dopamine receptor D2, which is involved in the regulation of various neurological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to improved mood and cognitive function. It has also been shown to reduce levels of stress hormones, such as cortisol, and to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. It is also non-toxic and has a low melting point, which makes it easy to handle and store. However, it is not very soluble in water and can be difficult to dissolve in solvents. In addition, it has a relatively low potency and can be difficult to work with in small amounts.
Future Directions
There are a variety of potential future directions for research involving 1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to explore its potential as a drug development tool, as well as its potential therapeutic applications. Additionally, its potential use in lab experiments could be further explored, as well as its potential uses in other scientific research applications.
Synthesis Methods
1-{spiro[4.4]nonan-2-yl}methanamine hydrochloride can be synthesized using a variety of methods. One method involves the reaction of N-methyl-2-pyrrolidone with 1-bromo-4-phenylbutane in the presence of sodium hydroxide, followed by hydrolysis of the resulting product with hydrochloric acid. The reaction yields this compound as the main product. Another method involves the reaction of 1-bromo-4-phenylbutane with formamide in the presence of sodium hydroxide, followed by hydrolysis of the resulting product with hydrochloric acid. This reaction yields this compound as the main product.
Properties
IUPAC Name |
spiro[4.4]nonan-3-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-3-6-10(7-9)4-1-2-5-10;/h9H,1-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGMIOYFYKVOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
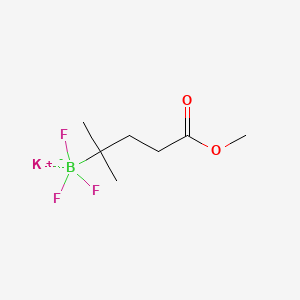
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
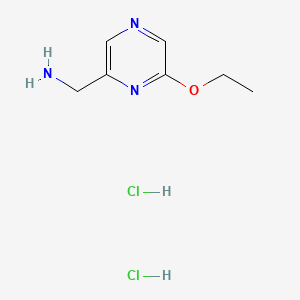
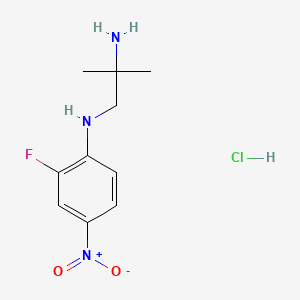
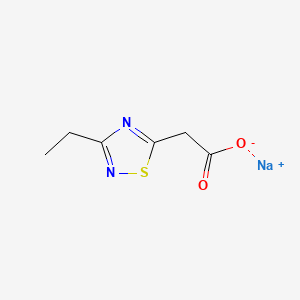
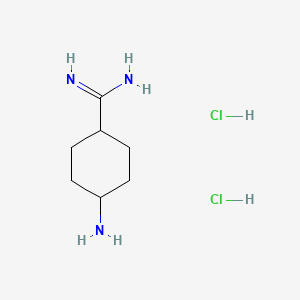
![tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate](/img/structure/B6608214.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
